molecular formula C15H11F3N4O4 B2629881 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1172450-99-5

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2629881
M. Wt: 368.272
InChI Key: WIHWOOLHZMSDPP-UHFFFAOYSA-N
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Description

This compound is part of a group of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides . It has been studied for its potential as an anticonvulsant .


Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The progress of the reaction was monitored by HPLC .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,5-dioxopyrrolidin-1-yl group and a 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl group .


Chemical Reactions Analysis

The chemical reactions involving this compound were monitored by HPLC .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 188.1–188.5 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Karpina et al. (2019) developed methods for synthesizing novel acetamides bearing a 1,2,4-oxadiazole cycle. These compounds, including analogs related to the specified chemical, were structurally proven using NMR spectroscopy and assessed for pharmacological activity (Karpina et al., 2019).
  • A study by Ying-jun (2012) focused on the synthesis of a novel 1,3,4-oxadiazole derivative, providing detailed NMR studies for structural elucidation (Li Ying-jun, 2012).

Antimicrobial and Anticancer Applications

  • Gul et al. (2017) synthesized derivatives related to the specified compound, demonstrating significant antimicrobial and hemolytic activities (Samreen Gul et al., 2017).
  • Vinayak et al. (2014) investigated novel derivatives for cytotoxicity on various cancer cell lines, finding some to be highly cytotoxic (A. Vinayak et al., 2014).

Other Applications

  • Latli et al. (2015) explored a novel inhibitor with pharmacokinetic properties in the context of five-lipoxygenase activity protein, highlighting the versatility of related compounds (B. Latli et al., 2015).
  • Shih et al. (2015) utilized derivatives in the development of high-efficiency organic light-emitting diodes (OLEDs), demonstrating the material's potential in electronic applications (Cheng-Hung Shih et al., 2015).

Safety And Hazards

The compound has shown a favorable safety profile in animal models . It has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Future Directions

The promising in vivo activity profile and drug-like properties of this compound make it an interesting candidate for further preclinical development .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O4/c16-15(17,18)9-3-1-8(2-4-9)13-20-21-14(26-13)19-10(23)7-22-11(24)5-6-12(22)25/h1-4H,5-7H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHWOOLHZMSDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

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